molecular formula C8H7BrO3 B1201981 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone CAS No. 25015-91-2

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

Cat. No. B1201981
CAS RN: 25015-91-2
M. Wt: 231.04 g/mol
InChI Key: WFEMTEHSSHUKAD-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone has been achieved through various chemical methods, demonstrating its significance in synthetic chemistry. For instance, its synthesis involves halogen-exchange reactions leading to higher yields, highlighting its efficacy as a chemical protective group. This synthesis process emphasizes the compound's utility in organic synthesis, showcasing its importance in the development of novel compounds (Li Hong-xia, 2007).

Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds have been thoroughly investigated, employing techniques like FT-IR and molecular docking studies. These analyses reveal the stability of the molecule and the charge transfer within, underlining the significance of such structural analyses in understanding the chemical behavior and potential applications of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone and its analogs (Y. Mary et al., 2015).

Chemical Reactions and Properties This compound's chemical reactions include its utility in synthesizing various derivatives, demonstrating its versatility in forming complex molecules. Its role in synthesizing enantiomerically pure compounds through a series of reactions further showcases its importance in producing compounds with specific chiral properties, essential for pharmaceutical applications (Shuo Zhang et al., 2014).

Physical Properties Analysis While specific studies focusing solely on the physical properties of 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone were not identified, the analysis of related compounds provides insights into their crystalline structures, hydrogen-bonding patterns, and solubility properties. Such studies are crucial for understanding how these properties influence the compound's behavior in various solvents and conditions, impacting its applications in chemical synthesis (James L. Balderson et al., 2007).

Chemical Properties Analysis The compound's chemical properties, such as reactivity with other chemicals and its role in forming complex molecules, highlight its utility in synthetic chemistry. The synthesis of various derivatives from 2-Bromo-1-(2,5-dihydroxyphenyl)ethanone demonstrates its reactivity and potential for producing biologically active molecules. This aspect is crucial for developing new pharmaceuticals and materials (Li Yu-feng, 2013).

Scientific Research Applications

  • Pharmaceutical Synthesis

    • “2-Bromo-1-(2,5-dihydroxyphenyl)ethanone” is an aryl ketone that has been used to prepare a number of pharmaceuticals .
  • Chemical Synthesis

    • There are several methods for synthesizing “2-Bromo-1-(2,5-dihydroxyphenyl)ethanone” and its derivatives, as detailed in a chapter on compounds derived from halogenoacetic acids .
    • For example, one method involves the bromination of 2-hydroxy-3,5-diiodo-acetophenone in acetic acid at 70-80°, under light irradiation .
    • The outcomes of these syntheses are typically measured in terms of yield (e.g., 84% yield in the example above ) and melting point (e.g., 150-151° ).
  • Catalysis

    • In a study on the isoquinoline-catalyzed addition of 2-bromo-1-aryl-1-ethanone to dialkyl , “2-Bromo-1-(2,5-dihydroxyphenyl)ethanone” could potentially be used as the 2-bromo-1-aryl-1-ethanone component.

properties

IUPAC Name

2-bromo-1-(2,5-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEMTEHSSHUKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179714
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(2,5-dihydroxyphenyl)ethanone

CAS RN

25015-91-2
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025015912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,5-Dihydroxyphenyl)-2-bromoethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HS Shin, BS Park - Tetrahedron, 2023 - Elsevier
Irradiation of 2-bromo-1-(2-hydroxy)phenylalkan-1-ones forms ring-brominated phenyl ketones, where bromine moves from the α-position of the carbonyl to the phenyl ring. The …
Number of citations: 0 www.sciencedirect.com
R Salazar, J Vidal, M Martínez-Cifuentes… - New Journal of …, 2015 - pubs.rsc.org
The effect of carbonyl groups in the ortho position with respect to a hydroxyl group on the electrochemical oxidation of hydroquinones in acetonitrile is studied. The electrochemical …
Number of citations: 35 pubs.rsc.org
CY Lee, EH Chew, ML Go - European journal of medicinal chemistry, 2010 - Elsevier
The chemopreventive potential of functionalized aurones and related compounds as inducers of NAD(P)H:quinone oxidoreductase 1 (NQO1, EC 1.6.99.2) are described. Several 4,6-…
Number of citations: 113 www.sciencedirect.com
LEEC YEW - 2009 - core.ac.uk
The objective of this thesis is to investigate the chemopreventive potential of a small group of flavonoids called aurones. A prime motivation for this investigation is the presence of …
Number of citations: 1 core.ac.uk

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